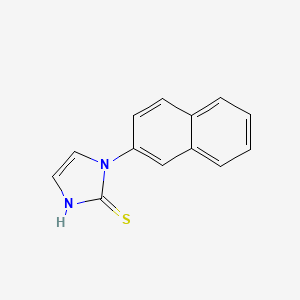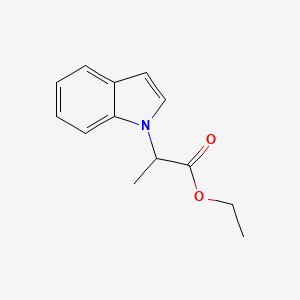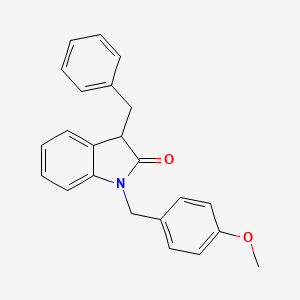
3-Benzyl-1-(4-methoxybenzyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1-(4-methoxybenzyl)-1,3-dihydroindol-2-one is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-(4-methoxybenzyl)-1,3-dihydroindol-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzylamine with benzylideneindolin-2-one under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the production of 3-Benzyl-1-(4-methoxybenzyl)-1,3-dihydroindol-2-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzyl-1-(4-methoxybenzyl)-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The benzyl and methoxybenzyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
3-Benzyl-1-(4-methoxybenzyl)-1,3-dihydroindol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new synthetic methodologies.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Benzyl-1-(4-methoxybenzyl)-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: 3-Benzyl-1-(4-methoxybenzyl)-1,3-dihydroindol-2-one can be compared with other indole derivatives, such as:
3-Benzylindole: Lacks the 4-methoxybenzyl group, resulting in different chemical and biological properties.
1-Benzyl-1,3-dihydroindol-2-one:
4-Methoxybenzylindole: Lacks the benzyl group, affecting its overall structure and function.
Uniqueness: The presence of both benzyl and 4-methoxybenzyl groups in 3-Benzyl-1-(4-methoxybenzyl)-1,3-dihydroindol-2-one imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C23H21NO2 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
3-benzyl-1-[(4-methoxyphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C23H21NO2/c1-26-19-13-11-18(12-14-19)16-24-22-10-6-5-9-20(22)21(23(24)25)15-17-7-3-2-4-8-17/h2-14,21H,15-16H2,1H3 |
Clé InChI |
FOWJMHSYDZYOID-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


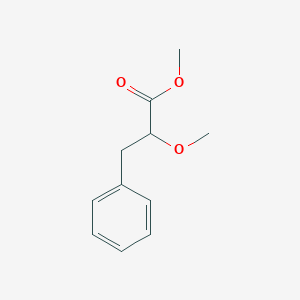
![3-Methyl-2-[(propylsulfonyl)amino]butanoic acid](/img/structure/B14131543.png)
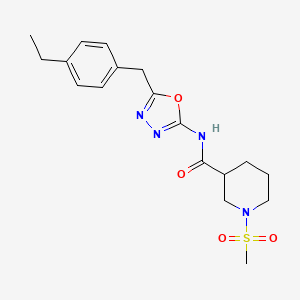
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)

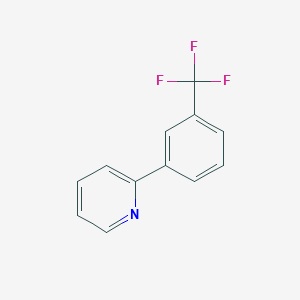

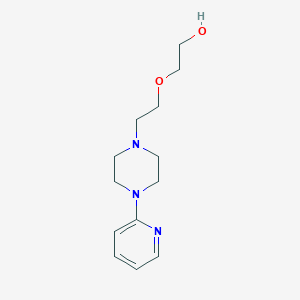

![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)
![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
